N-(oxolan-2-ylmethyl)-2-(1H-pyrazol-4-yl)benzamide
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Overview
Description
N-(oxolan-2-ylmethyl)-2-(1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzamide core with a pyrazole ring and an oxolane (tetrahydrofuran) moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)-2-(1H-pyrazol-4-yl)benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the oxolane moiety: The oxolane group can be introduced via nucleophilic substitution reactions using appropriate oxolane derivatives.
Formation of the benzamide core: The final step involves the coupling of the pyrazole-oxolane intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethyl)-2-(1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzamide core or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzamide derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive benzamides.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)-2-(1H-pyrazol-4-yl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The pyrazole ring and oxolane moiety may enhance binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-2-(1H-pyrazol-4-yl)benzamide: Similar structure but with a hydroxyethyl group instead of an oxolane moiety.
N-(2-methoxyethyl)-2-(1H-pyrazol-4-yl)benzamide: Contains a methoxyethyl group instead of an oxolane moiety.
Uniqueness
N-(oxolan-2-ylmethyl)-2-(1H-pyrazol-4-yl)benzamide is unique due to the presence of the oxolane moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy or selectivity.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(1H-pyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(16-10-12-4-3-7-20-12)14-6-2-1-5-13(14)11-8-17-18-9-11/h1-2,5-6,8-9,12H,3-4,7,10H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHXXLQNQPKWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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